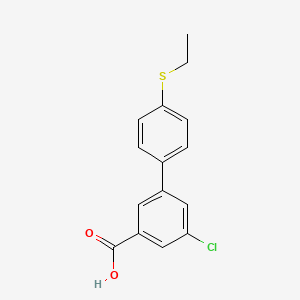
3-(4-Ethylthiophenyl)-5-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethylthiophenyl)-5-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a nitro group at the 5-position and an ethylthiophenyl group at the 3-position on the benzoic acid ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylthiophenyl)-5-nitrobenzoic acid typically involves a multi-step process:
Ethylthiophenyl Substitution: The ethylthiophenyl group can be introduced via a Friedel-Crafts acylation reaction. This involves the reaction of thiophene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling Reaction: The final step involves coupling the nitrobenzoic acid derivative with the ethylthiophenyl group using a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-(4-Ethylthiophenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.
Major Products
Reduction: 3-(4-Ethylthiophenyl)-5-aminobenzoic acid.
Oxidation: this compound with the ethyl group oxidized to a carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-(4-Ethylthiophenyl)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-(4-Ethylthiophenyl)-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the ethylthiophenyl group can enhance the compound’s lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
3-(4-Methylthiophenyl)-5-nitrobenzoic acid: Similar structure but with a methyl group instead of an ethyl group.
3-(4-Ethylphenyl)-5-nitrobenzoic acid: Similar structure but without the sulfur atom in the thiophene ring.
3-(4-Ethylthiophenyl)-4-nitrobenzoic acid: Similar structure but with the nitro group at the 4-position instead of the 5-position.
Uniqueness
3-(4-Ethylthiophenyl)-5-nitrobenzoic acid is unique due to the presence of both the ethylthiophenyl and nitro groups, which confer distinct chemical and physical properties
特性
IUPAC Name |
3-(4-ethylsulfanylphenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c1-2-21-14-5-3-10(4-6-14)11-7-12(15(17)18)9-13(8-11)16(19)20/h3-9H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMPKYMGIMRGHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














